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Compound of Interest

Compound Name: Ethyl 3-nitrocinnamate

Cat. No.: B181331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-
nitrocinnamate, a valuable intermediate in organic synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary
The spectral data for Ethyl 3-nitrocinnamate provides key insights into its molecular structure.

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 300 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.39 s - 1H Ar-H

8.25 d 8.1 1H Ar-H

7.79 m - 2H Ar-H, =CH-Ar

7.53 m - 1H Ar-H

6.46 d 15.9 1H =CH-CO

4.48 t 5.1 2H -OCH₂-

3.83 q 5.1 2H -CH₂-N

1.43 t 7.1 3H -CH₃

Note: The assignments for the aromatic protons are based on typical chemical shifts and

coupling patterns for a 3-substituted nitrobenzene ring. The data presented is for a closely

related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a

strong predictive model for Ethyl 3-nitrocinnamate due to the identical core structure.[1]

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Frequency: 75 MHz
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Chemical Shift (δ) ppm Assignment

167.7 C=O

166.5 C=O

148.7 Ar-C (C-NO₂)

142.8 =CH-Ar

135.9 Ar-C

134.2 Ar-C

131.7 Ar-CH

130.1 Ar-CH

127.0 Ar-CH

124.8 Ar-CH

122.5 Ar-CH

120.6 =CH-CO

63.8 -OCH₂-

39.6 -CH₂-N

14.2 -CH₃

Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-

enamido]ethyl benzoate, and serves as a strong predictive model for Ethyl 3-nitrocinnamate
due to the identical core structure.[1]

Infrared (IR) Spectroscopy
Technique: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3294 Strong, Broad N-H Stretch (Amide)

3072 Medium C-H Stretch (Aromatic, Vinylic)

2929 Medium C-H Stretch (Aliphatic)

1715 Strong C=O Stretch (Ester)

1638 Strong C=C Stretch (Alkenyl)

1529 Strong N-O Asymmetric Stretch (Nitro)

1352 Strong N-O Symmetric Stretch (Nitro)

1175 Strong C-O Stretch (Ester)

994 Medium =C-H Bend (Out-of-plane)

803 Medium
C-H Bend (Aromatic, Out-of-

plane)

697 Medium
C-H Bend (Aromatic, Out-of-

plane)

Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-

enamido]ethyl benzoate, and serves as a strong predictive model for Ethyl 3-nitrocinnamate
due to the identical core structure.[1]

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity Possible Fragment

221 Moderate [M]⁺ (Molecular Ion)

193 High [M - C₂H₄]⁺

176 High [M - OC₂H₅]⁺

146 Moderate [M - COOC₂H₅]⁺

130 Moderate [C₉H₆O]⁺

102 High [C₇H₆]⁺

Note: The fragmentation pattern is predicted based on the structure of Ethyl 3-nitrocinnamate
and common fragmentation pathways for similar compounds. The most abundant ions

observed in a typical GC-MS analysis are often m/z 176, 102, and 193.

Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

analysis of Ethyl 3-nitrocinnamate.

NMR Spectroscopy
A sample of Ethyl 3-nitrocinnamate (typically 5-10 mg) is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The

solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer, such as a BRUKER AC-300, operating at 300 MHz for protons and 75 MHz for

carbon-13. For ¹H NMR, the spectral width is typically set to 10-15 ppm, and a sufficient

number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are typically

required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
A small amount of Ethyl 3-nitrocinnamate (approximately 1-2 mg) is finely ground with about

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The

mixture is then transferred to a pellet press and compressed under high pressure to form a thin,
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transparent pellet. A background spectrum of a pure KBr pellet is recorded first. The sample

pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 88 C,

and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral analysis is typically performed using a Gas Chromatography-Mass Spectrometry

(GC-MS) system with an electron ionization (EI) source. A dilute solution of Ethyl 3-
nitrocinnamate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected

into the GC. The compound is separated from the solvent and any impurities on a capillary

column and then introduced into the mass spectrometer. In the EI source, the molecules are

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer

and detected.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of a chemical compound like Ethyl 3-nitrocinnamate.
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Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of Ethyl 3-nitrocinnamate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181331#spectral-data-for-ethyl-3-nitrocinnamate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.rsc.org/suppdata/c9/nj/c9nj00134d/c9nj00134d1.pdf
https://www.benchchem.com/product/b181331#spectral-data-for-ethyl-3-nitrocinnamate-nmr-ir-mass-spec
https://www.benchchem.com/product/b181331#spectral-data-for-ethyl-3-nitrocinnamate-nmr-ir-mass-spec
https://www.benchchem.com/product/b181331#spectral-data-for-ethyl-3-nitrocinnamate-nmr-ir-mass-spec
https://www.benchchem.com/product/b181331#spectral-data-for-ethyl-3-nitrocinnamate-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181331?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

